molecular formula C20H26N4O3 B12241569 4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide

4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide

Cat. No.: B12241569
M. Wt: 370.4 g/mol
InChI Key: NJEHTDOPNZALIW-UHFFFAOYSA-N
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Description

4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide is a complex organic compound that features a piperidine ring, an oxadiazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide typically involves multiple steps. One common method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient assembly of the 1,2,4-oxadiazole core without the need for protective groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of safer solvents and reagents, and the minimization of waste, are likely to be applied to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The oxadiazole ring can be oxidized using reagents like manganese dioxide.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include sodium dichloroisocyanurate for oxidation and various reducing agents for reduction reactions. The conditions typically involve ambient temperature and the use of solvents like DMSO.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxadiazole ring can yield nitro derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of 4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, leading to inhibition of their activity. This interaction can disrupt various biological pathways, resulting in the compound’s therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide is unique due to its combination of a piperidine ring, an oxadiazole ring, and a methoxyphenyl group. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H26N4O3

Molecular Weight

370.4 g/mol

IUPAC Name

4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide

InChI

InChI=1S/C20H26N4O3/c1-26-17-6-2-15(3-7-17)13-21-20(25)24-10-8-14(9-11-24)12-18-22-19(23-27-18)16-4-5-16/h2-3,6-7,14,16H,4-5,8-13H2,1H3,(H,21,25)

InChI Key

NJEHTDOPNZALIW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)N2CCC(CC2)CC3=NC(=NO3)C4CC4

Origin of Product

United States

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